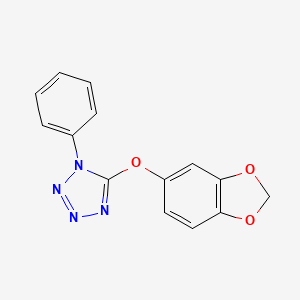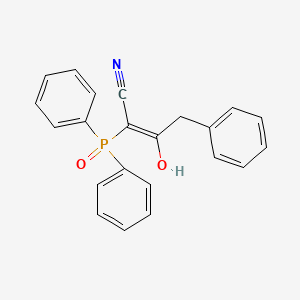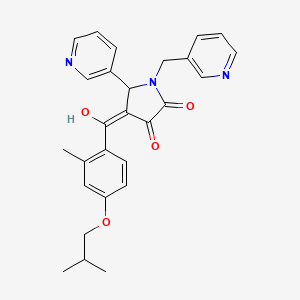![molecular formula C15H24N6O B5302306 N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5302306.png)
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential as a cancer immunotherapy agent, as it can enhance the anti-tumor immune response by blocking the immunosuppressive effects of adenosine.
Mecanismo De Acción
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide works by selectively blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Adenosine is produced in high levels in the tumor microenvironment and can suppress the anti-tumor immune response by binding to the A2A receptor. By blocking this receptor, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can enhance the activity of immune cells and promote anti-tumor immunity.
Biochemical and Physiological Effects:
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide has been shown to have several biochemical and physiological effects in preclinical studies. It can enhance the proliferation and activation of T cells and natural killer cells, increase the production of pro-inflammatory cytokines, and decrease the production of immunosuppressive molecules such as TGF-β and IL-10. These effects can lead to enhanced anti-tumor immunity and improved outcomes in cancer patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects and improves its safety profile. However, like many small molecule inhibitors, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can have limited solubility and bioavailability, which can make it difficult to administer in vivo. Additionally, the effects of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide may be influenced by factors such as tumor type, stage, and microenvironment, which can complicate its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide. One area of interest is the development of combination therapies that can enhance the anti-tumor immune response even further. For example, N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide could be combined with other immunomodulatory agents such as checkpoint inhibitors or CAR T cells to improve outcomes in cancer patients. Another area of interest is the identification of biomarkers that can predict response to N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide, which could help to personalize treatment and improve patient outcomes. Finally, further research is needed to understand the mechanisms of resistance to N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide involves several steps, including the preparation of the pyrazolo[3,4-d]pyrimidine core, the introduction of the L-isoleucinamide side chain, and the functionalization of the 1-methyl-6-propyl substituent. The most common method for synthesizing N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide involves the use of palladium-catalyzed cross-coupling reactions, which can be carried out under mild conditions and with high efficiency.
Aplicaciones Científicas De Investigación
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide has been the subject of extensive research in recent years, particularly in the field of cancer immunotherapy. Preclinical studies have shown that N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide can enhance the anti-tumor immune response by blocking the immunosuppressive effects of adenosine, which is produced in high levels in the tumor microenvironment. Clinical trials are currently underway to evaluate the safety and efficacy of N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide in patients with various types of cancer.
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-2-[(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)amino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-5-7-11-18-14(10-8-17-21(4)15(10)19-11)20-12(13(16)22)9(3)6-2/h8-9,12H,5-7H2,1-4H3,(H2,16,22)(H,18,19,20)/t9-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMVNKFSOGMJQI-CABZTGNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2C=NN(C2=N1)C)NC(C(C)CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=C2C=NN(C2=N1)C)N[C@@H]([C@@H](C)CC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)

![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)

![2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302250.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![(3S*,4R*)-3-methoxy-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidin-4-amine](/img/structure/B5302261.png)
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)


![7-(3,4-difluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5302303.png)
